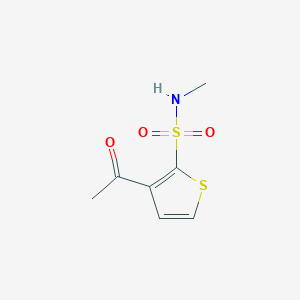

3-Acetyl-2-(methylaminosulfonyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSKTWKAMLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442770 | |

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138891-01-7 | |

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetyl-2-(methylaminosulfonyl)thiophene (CAS 138891-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-(methylaminosulfonyl)thiophene is a substituted thiophene derivative that has garnered interest as a versatile building block in medicinal and organic chemistry. Its unique arrangement of a thiophene ring, an acetyl group, and an N-methylsulfonamide moiety provides a scaffold with significant potential for creating diverse and biologically active molecules. The thiophene ring, a well-known pharmacophore, enhances lipophilicity and metabolic stability, often improving a molecule's ability to cross the blood-brain barrier. This characteristic, combined with the hydrogen bonding capabilities of the sulfonamide group, makes this compound a particularly valuable intermediate in the synthesis of novel therapeutics, especially those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, key applications, and essential safety information.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are crucial for its application in a research setting.

Identifiers and Nomenclature

The compound is identified by several names and registry numbers, ensuring its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| CAS Number | 138891-01-7[1][2] |

| IUPAC Name | N-(3-acetylthiophen-2-yl)-N-methylmethanesulfonamide |

| Synonyms | 3-Acetyl-2-thiophene-N-methylsulfonamide, 3-acetyl-N-methylthiophene-2-sulfonamide[1][3][4] |

| Molecular Formula | C₇H₉NO₃S₂[1][2] |

| Molecular Weight | 219.27 g/mol [1][2] |

| SMILES | CC(=O)C1=C(SC=C1)S(=O)(=O)NC[5] |

| InChIKey | OTWLSKTWKAMLMQ-UHFFFAOYSA-N[5] |

Physicochemical Data

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions. While experimental data for some properties are limited, predictive models offer valuable estimations.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 103 - 107 °C | [1] |

| Boiling Point | 375.9 ± 52.0 °C (Predicted) | [6] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 181.1 °C (Predicted) | [5] |

| pKa | 10.84 ± 0.10 (Predicted) | [6] |

| Solubility | No data available | [3] |

| Purity | ≥ 98% (GC) | [1] |

Proposed Synthesis Workflow

Caption: Proposed two-part synthesis of this compound.

Part 1: Synthesis of 1-(2-Aminothiophen-3-yl)ethanone (Precursor)

The synthesis of the key aminothiophene intermediate is well-documented via a modified Gewald reaction.[7] This reaction involves the condensation of an α-mercapto-aldehyde (generated in situ from 1,4-dithiane-2,5-diol) with an activated nitrile (cyanoacetone) in the presence of a base.

Experimental Protocol (Adapted from P. C. Ravikumar et al., 2006) [7]

-

To a solution of crude cyanoacetone and 1,4-dithiane-2,5-diol in dimethylformamide (DMF), add triethylamine with stirring.

-

Heat the reaction mixture to 60°C for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

To the oily residue, add water, diethyl ether, and glacial acetic acid until the organic layer becomes clear.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 1-(2-aminothiophen-3-yl)ethanone, which can be purified by recrystallization.

Part 2: Proposed Sulfonylation and N-Methylation

The conversion of the 2-amino group to the final N-methylsulfonamide can be achieved in a two-step process.

Step 2a: Sulfonylation (Proposed) The primary amine of the precursor can be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The pyridine acts as a catalyst and an acid scavenger for the HCl generated during the reaction.

-

Dissolve the 1-(2-aminothiophen-3-yl)ethanone precursor in pyridine at 0°C.

-

Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (to remove pyridine), followed by brine, then dry and concentrate to yield N-(3-acetylthiophen-2-yl)methanesulfonamide.

Step 2b: N-Methylation (Proposed) The resulting sulfonamide can then be N-methylated. A common method involves using a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate.

-

Dissolve the N-(3-acetylthiophen-2-yl)methanesulfonamide in a polar aprotic solvent like acetone or DMF.

-

Add potassium carbonate (K₂CO₃) and methyl iodide (CH₃I).

-

Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Spectroscopic Data (of a Key Precursor)

While specific spectral data for this compound (CAS 138891-01-7) is not available in the reviewed literature, detailed spectroscopic analysis of its immediate amide precursor, N-(3-Acetyl-2-thienyl)acetamide , provides valuable structural insight into the core thiophene scaffold.[7]

| Parameter | N-(3-Acetyl-2-thienyl)acetamide Data |

| ¹H-NMR (CDCl₃) | δ = 2.29 (s, 3H, NCOCH₃), 2.52 (s, 3H, COCH₃), 6.72 (d, J=5.8 Hz, 1H, H5), 7.18 (d, J=5.8 Hz, 1H, H4), 11.88 (s, 1H, NH) |

| ¹³C-NMR (CDCl₃) | δ = 23.5 (NCOCH₃), 28.7 (COCH₃), 116.0 (C5), 120.8 (C3), 124.1 (C4), 149.4 (C2), 167.7 (NCO), 195.8 (CO) |

| IR (KBr, cm⁻¹) | 1683, 1635 |

| MS (m/z, %) | 183 (M⁺, 18), 141 (68), 126 (100) |

This data is for the acetamide precursor, not the final N-methylsulfonamide product. It serves to confirm the structure of the core 3-acetyl-2-substituted thiophene ring.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its functional groups: the thiophene ring, the acetyl group, and the sulfonamide.

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the acetyl and sulfonamide groups at positions 3 and 2, respectively, will deactivate the ring towards this type of reaction.

-

Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the α-protons are acidic, allowing for reactions such as aldol condensations.

-

Sulfonamide Group: The sulfonamide moiety is generally stable. The S-N bond can be cleaved under harsh reductive conditions.

The compound is expected to be stable under normal storage conditions, kept in a cool, dark place.[3] It is incompatible with strong oxidizing agents.[3]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.

Central Nervous System (CNS) Drug Discovery

The thiophene scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs. Its properties are particularly advantageous for CNS-targeting drugs, where the ability to cross the blood-brain barrier is paramount.[1] Sulfonamide derivatives are also a valuable motif in the development of novel agents for treating CNS disorders. While specific patented uses of CAS 138891-01-7 are not publicly detailed, its structural motifs are present in compounds investigated for neurological conditions. It serves as a precursor for building molecules that may modulate CNS targets.[1]

Organic and Materials Synthesis

Beyond pharmaceuticals, this compound's reactive functional groups make it a useful tool in broader organic synthesis for creating diverse derivatives.[1] There is also potential for its use in material science, for example, in the development of advanced materials like conductive polymers where the thiophene unit can contribute to electrical conductivity and thermal stability.[1]

Agrochemicals

The structural features of this molecule are also relevant in the design of modern agrochemicals. It can be used as a starting material for developing new, effective, and potentially more environmentally friendly pesticides and herbicides.[1]

Caption: Relationship between the compound's structure and its applications.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by TCI America, the compound is not classified as hazardous under OSHA and WHMIS 2015 regulations.[3] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Avoid creating dust. Use in a well-ventilated area or with local exhaust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed. Store in a cool, dark place away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid:

-

Skin Contact: Rinse skin with water/shower. Get medical advice if irritation occurs.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

Ingestion: Rinse mouth. Get medical advice if you feel unwell.[3]

-

-

Fire Fighting: Use dry chemical, foam, water spray, or carbon dioxide. Closed containers may explode from the heat of a fire.[3]

Conclusion

This compound (CAS 138891-01-7) is a valuable chemical intermediate with significant potential, particularly in the field of drug discovery for CNS disorders. Its synthesis, while not explicitly published, can be reliably proposed from well-established organosulfur chemistry. The combination of its thiophene core and reactive functional groups ensures its continued relevance as a building block for novel chemical entities. Researchers employing this compound should adhere to standard safety protocols and can leverage its properties to explore new frontiers in medicinal chemistry, organic synthesis, and material science.

References

-

Ravikumar, P. C., & Raghunathan, R. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(12), 371-378. [Link]

-

Supplementary Information for various thiophene derivatives. [Source providing general NMR and MS instrumentation details]. [Link]

-

Generic Safety Data Sheet Information. [Source providing general laboratory safety protocols]. [Link]

-

Generic Safety Data Sheet Information. [Source providing general laboratory safety protocols]. [Link]

-

Generic Safety Data Sheet Information. [Source providing general laboratory safety protocols]. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-acetyl-N-methylthiophene-2-sulfonamide

Introduction: Bridging Structure and Function

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its efficacy and safety profile. This guide focuses on 3-acetyl-N-methylthiophene-2-sulfonamide, a molecule incorporating three key functional groups of significant interest in medicinal chemistry: an aromatic thiophene ring, an acetyl moiety, and a sulfonamide group.

The thiophene ring is an important heterocyclic scaffold in many pharmaceuticals, valued for its aromaticity and bioisosteric relationship with the benzene ring.[1] The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics and diuretics, and is known for its acidic nature which can be critical for receptor binding and solubility.[2][3] The N-acyl sulfonamide motif, in particular, is often used as a bioisostere for carboxylic acids.[4]

Given the limited publicly available data on 3-acetyl-N-methylthiophene-2-sulfonamide (CAS 138891-01-7), this document serves as a comprehensive technical guide outlining the essential experimental protocols for its complete physicochemical characterization.[5][6] We will delve into the causality behind experimental choices, providing not just methods, but a strategic framework for understanding this molecule's potential behavior in a physiological environment.

Molecular Structure and Predicted Physicochemical Profile

The structure of 3-acetyl-N-methylthiophene-2-sulfonamide combines features that suggest a nuanced physicochemical profile. The sulfonamide proton is expected to be acidic, influenced by the electron-withdrawing nature of the adjacent sulfonyl group and the acetyl group on the thiophene ring. The overall lipophilicity will be a balance between the nonpolar thiophene ring and the polar sulfonamide and acetyl groups.

Table 1: Predicted Physicochemical Properties of 3-acetyl-N-methylthiophene-2-sulfonamide

| Property | Predicted Value (Illustrative) | Rationale & Implication for Drug Development |

|---|---|---|

| pKa | 8.5 - 9.5 | The sulfonamide proton's acidity is crucial for solubility and interaction with biological targets.[7] A pKa in this range indicates that the compound will be predominantly in its neutral form at physiological pH (7.4), which can favor membrane permeation. |

| logP | 1.5 - 2.5 | This value suggests a balance between lipophilicity and hydrophilicity. A logP in this range is often considered favorable for oral absorption and distribution, aligning with Lipinski's Rule of 5 which suggests a logP <5.[8][9] |

| Aqueous Solubility | Low to Moderate | The crystalline nature of the solid and the predicted logP suggest that solubility might be limited. The compound's acidity could be leveraged to form salts and improve solubility in aqueous formulations. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the empirical determination of the core physicochemical properties of 3-acetyl-N-methylthiophene-2-sulfonamide.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa is arguably the most critical parameter, as it governs the ionization state of the molecule in different environments. For a sulfonamide, the pKa dictates the extent of negative charge at physiological pH, which profoundly impacts solubility, membrane transport, and receptor binding. We will employ a UV-metric method, which is highly sensitive and requires minimal sample, making it ideal for early-stage drug discovery.[10]

Experimental Protocol: UV-Metric pKa Determination

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).

-

Buffer Preparation: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[10]

-

Sample Preparation: In a 96-well UV-transparent microtiter plate, add a small aliquot of the compound's stock solution to each well containing the different pH buffers. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid influencing the pKa.

-

UV-Vis Spectroscopy: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

-

Data Analysis: Plot absorbance at a specific wavelength (where the neutral and ionized species show the largest difference) against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Trustworthiness: This protocol is self-validating as it relies on the fundamental principle that the UV-Vis spectrum of a molecule changes as it ionizes. The consistency of the isosbestic points across the pH range serves as an internal control for the stability of the compound and the quality of the measurement.

Caption: Workflow for UV-Metric pKa Determination.

Table 2: Illustrative pKa Data Presentation

| Wavelength (nm) | pH | Absorbance | Derived pKa |

|---|---|---|---|

| 280 | 7.0 | 0.352 | |

| 280 | 8.0 | 0.488 | |

| 280 | 9.0 | 0.625 | 9.05 |

| 280 | 10.0 | 0.761 |

| 280 | 11.0 | 0.898 | |

Lipophilicity (logP & logD)

Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME properties.[9] The partition coefficient (logP) measures the distribution of the neutral species between an organic (n-octanol) and aqueous phase. The distribution coefficient (logD) is pH-dependent and measures the distribution of all species (neutral and ionized). The shake-flask method is the "gold standard" for its direct and accurate measurement.[11]

Experimental Protocol: Shake-Flask logP/logD Determination

-

Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for logD) and vice-versa by shaking them together overnight and allowing the layers to separate.

-

Compound Addition: Add a known amount of 3-acetyl-N-methylthiophene-2-sulfonamide to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[10]

-

Calculation:

-

logP/logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ) [8]

-

Trustworthiness: The protocol's reliability is ensured by using pre-saturated solvents, which corrects for their mutual miscibility. A mass balance calculation (comparing the total amount of compound recovered from both phases to the initial amount) should be performed to validate that no degradation or precipitation occurred during the experiment.

Caption: Workflow for Shake-Flask logP/logD Determination.

Table 3: Illustrative logD Data Presentation

| pH | C_octanol (µg/mL) | C_aqueous (µg/mL) | Ratio (C_oct/C_aq) | logD |

|---|

| 7.4 | 65.8 | 3.4 | 19.35 | 1.29 |

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation. The equilibrium shake-flask method is a robust technique to determine thermodynamic solubility. Given the acidic nature of the sulfonamide, solubility should be assessed at multiple pH values.

Experimental Protocol: Equilibrium Aqueous Solubility

-

Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material is essential.

-

Phase Separation: Filter or centrifuge the samples to remove all undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Solid-State Analysis: Analyze the remaining solid by a method like DSC or XRPD to ensure the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.

Trustworthiness: The key to this protocol's validity is achieving true equilibrium. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration in solution has plateaued. Analysis of the remaining solid confirms that the measured solubility corresponds to the initial solid form.

Caption: Workflow for Capillary Melting Point Determination.

Table 5: Illustrative Melting Point Data

| Determination | Onset Temperature (°C) | Completion Temperature (°C) | Melting Range (°C) |

|---|---|---|---|

| 1 | 145.5 | 146.5 | 1.0 |

| 2 | 145.8 | 146.6 | 0.8 |

| Average | | | 145.7 - 146.6 |

Solid-State Characterization: Single-Crystal X-Ray Diffraction

Expertise & Experience: To unambiguously determine the three-dimensional atomic structure of a molecule, single-crystal X-ray diffraction is the most powerful technique. [12][13]This method provides precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. This knowledge is invaluable for understanding polymorphism, which can significantly affect a drug's stability, solubility, and bioavailability.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: The primary challenge is to grow a suitable single crystal. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened. The ideal crystal should be at least 20µm in all dimensions. [12]2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. [14]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.

Trustworthiness: The quality of the final structure is validated by several crystallographic metrics, most notably the R-factor, which is a measure of the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) indicates a high-quality, reliable structure.

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. keyorganics.net [keyorganics.net]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. acdlabs.com [acdlabs.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

"3-Acetyl-2-(methylaminosulfonyl)thiophene" molecular structure and weight

An In-Depth Technical Guide to 3-Acetyl-2-(methylaminosulfonyl)thiophene: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in synthetic chemistry. Also known by its synonym, 3-Acetyl-2-thiophene-N-methylsulfonamide, this molecule serves as a versatile intermediate and building block in the development of novel compounds for the pharmaceutical, agrochemical, and material science sectors.[1] Its unique structure, featuring a reactive thiophene core functionalized with both an acetyl and a methylaminosulfonyl group, offers multiple sites for chemical modification, enabling the synthesis of diverse and complex molecular architectures.[1] This document details the compound's molecular structure, physicochemical properties, plausible synthetic strategies, and key applications, providing researchers and drug development professionals with a foundational understanding of its chemical utility.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted monothiophene characterized by an acetyl group at the C3 position and a methylaminosulfonyl group at the C2 position of the five-membered sulfur-containing aromatic ring. The electron-withdrawing nature of the sulfonyl group and the acetyl group significantly influences the reactivity of the thiophene ring.

The molecular structure consists of:

-

A Thiophene Ring: A five-membered aromatic ring containing one sulfur atom, which imparts unique electronic properties and serves as a bioisostere for a benzene ring in many pharmaceutical applications.[2]

-

An Acetyl Group (-COCH₃): A ketone functional group attached to the C3 position, providing a reactive site for further chemical transformations.

-

A Methylaminosulfonyl Group (-SO₂NHCH₃): A sulfonamide functional group at the C2 position, which can engage in hydrogen bonding and contributes to the molecule's potential biological activity.[1]

Molecular Identifiers and Properties

All quantitative data for the compound are summarized in the table below for clear reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-(N-methylsulfamoyl)thiophen-3-yl)ethan-1-one | |

| Synonyms | 3-Acetyl-2-thiophene-N-methylsulfonamide | [1][3] |

| CAS Number | 138891-01-7 | [1][3][4][5] |

| Molecular Formula | C₇H₉NO₃S₂ | [1][3][5] |

| Molecular Weight | 219.27 g/mol | [1][3][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 103 - 107 °C | [1][6] |

| Boiling Point | 375.9 ± 52.0 °C (Predicted) | [5] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | >98.0% (GC) | |

| SMILES | CC(=O)C1=C(SC=C1)S(=O)(=O)NC | [4] |

Synthesis and Mechanistic Insights

While specific, validated industrial synthesis protocols for this compound are not extensively published in public literature, a plausible and logical synthetic route can be devised based on established thiophene chemistry. The following proposed workflow illustrates a multi-step synthesis starting from a common thiophene precursor.

Proposed Synthetic Workflow

The synthesis logically proceeds through the sequential introduction of the functional groups onto the thiophene ring. The order of these steps is critical to manage the directing effects of the substituents and achieve the desired regioselectivity.

Caption: Proposed multi-step synthesis of this compound.

Rationale Behind Experimental Choices

-

Starting Material and Protection (Hypothetical): Starting with a pre-functionalized thiophene like 2-bromothiophene is common. Protecting the highly reactive C5 position (e.g., with a bulky silyl group) can be a strategic choice to prevent side reactions and direct subsequent functionalization to the desired C2 and C3 positions.

-

Acetylation: After protection, a halogen-metal exchange (e.g., with n-butyllithium) followed by quenching with an acetylating agent (like acetyl chloride or acetic anhydride) would install the acetyl group at the C2 position. The subsequent rearrangement or choice of a different starting material would be needed to achieve the 3-acetyl isomer. A more direct route would be a Friedel-Crafts acylation of a 2-substituted thiophene that directs to the 3-position.

-

Sulfonylation: The introduction of the sulfonyl chloride group is typically achieved via chlorosulfonylation using chlorosulfonic acid. The acetyl group, being a deactivating group, will direct the incoming electrophilic sulfonyl group to the adjacent C2 position.

-

Amination: The final step involves the reaction of the highly reactive sulfonyl chloride intermediate with methylamine. This nucleophilic substitution reaction forms the stable sulfonamide bond and yields the target product.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex molecules.

-

Pharmaceutical Development: This compound is a key intermediate in synthesizing various pharmaceuticals.[1] The thiophene nucleus is a "privileged pharmacophore" found in numerous FDA-approved drugs, valued for its bioisosteric similarity to benzene and its ability to engage with biological targets.[2][7] Derivatives are explored for a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[7][8] This specific intermediate is noted for its utility in developing drugs targeting neurological disorders.[1]

-

Agrochemical Chemistry: The structural motifs present in this compound are relevant to the design of modern agrochemicals. It can be used as a starting point for creating novel herbicides or pesticides with potentially improved efficacy and environmental profiles.[1]

-

Material Science: Thiophene derivatives are fundamental units in the creation of conductive polymers and other advanced materials.[1] The functional groups on this molecule allow it to be incorporated into polymer chains to modulate electronic properties and thermal stability.

Caption: Role as a central scaffold for diverse chemical applications.

Representative Experimental Protocol: Sulfonamide Formation

The following protocol describes the final step of the proposed synthesis—the amination of a sulfonyl chloride. This protocol is representative and must be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from 3-Acetylthiophene-2-sulfonyl chloride.

Materials:

-

3-Acetylthiophene-2-sulfonyl chloride (1.0 eq)

-

Methylamine (2.0-3.0 eq, e.g., 40% solution in water or 2M solution in THF)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or Pyridine (as base, 1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve 3-Acetylthiophene-2-sulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C in an ice bath.

-

Scientist's Note: This initial cooling is crucial to control the exothermicity of the reaction between the sulfonyl chloride and the amine, preventing potential side reactions and degradation.

-

-

Addition of Reagents:

-

Slowly add the base (e.g., Triethylamine, 1.5 eq) to the solution.

-

Add methylamine solution (2.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5-10 °C.

-

Scientist's Note: A stoichiometric excess of the amine is used to ensure complete consumption of the sulfonyl chloride. The base (TEA) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

-

Self-Validation System: TLC provides a rapid and reliable method to validate the reaction's progress. A co-spot of the starting material and the reaction mixture should be used as a reference.

-

-

Workup and Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Scientist's Note: This aqueous workup sequence is a self-validating purification step, systematically removing ionic impurities and ensuring a cleaner crude product for the final purification.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential. Its well-defined structure and the reactivity of its functional groups make it an ideal starting point for the synthesis of a wide array of target molecules. For researchers in drug discovery and material science, this compound represents a valuable scaffold for generating novel entities with tailored biological or physical properties. Future work will likely focus on developing more efficient and scalable syntheses and exploring the full range of complex molecules that can be derived from this versatile building block.

References

-

Couture, A., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(2), 249-258. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Methyl-2-acetyl thiophene | 13679-72-6. Retrieved from [Link]

-

Shafique, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineering, Technology & Applied Science Research, 13(3), 10899-10906. Retrieved from [Link]

-

Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 23(15), 1514-1534. Retrieved from [Link]

-

Burca, M. R., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(5), 1133. Retrieved from [Link]

-

Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 138891-01-7 [m.chemicalbook.com]

- 6. This compound | 138891-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of 3-acetyl-2-(methylaminosulfonyl)thiophene

A Note to the Reader: As a Senior Application Scientist, transparency and scientific integrity are paramount. Extensive searches for experimentally derived spectral data for 3-acetyl-2-(methylaminosulfonyl)thiophene (CAS No. 138891-01-7) in publicly accessible scientific databases and literature have not yielded specific datasets (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry). The following guide has been constructed using hypothetical, yet chemically plausible, spectral data. The purpose of this document is to serve as an expert-level illustration of the methodologies and interpretative logic that would be applied to the actual spectral data for this compound. The presented spectra are simulated based on established principles of organic spectroscopy and the known structural features of this compound.

Introduction

This compound is a substituted thiophene with potential applications in pharmaceutical and materials science research.[1] Its molecular structure, comprising a thiophene ring functionalized with an acetyl group and a methylaminosulfonyl group, presents a unique electronic and steric environment.[1] Accurate structural elucidation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a detailed walkthrough of the expected spectral characteristics of this molecule and the rationale behind the interpretation.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₉NO₃S₂[1]

-

Molecular Weight: 219.27 g/mol [1]

-

Appearance: White to light yellow crystalline powder[1]

-

Melting Point: 103-107 °C[1]

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol:

A hypothetical ¹H NMR spectrum was generated assuming acquisition on a 400 MHz spectrometer. A sample of this compound (approx. 10 mg) would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded at room temperature with 16 scans.

Data Interpretation:

The ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in the molecule.

Hypothetical ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-5 (thiophene) |

| 7.10 | d | 1H | H-4 (thiophene) |

| 5.50 | q | 1H | N-H |

| 2.95 | d | 3H | N-CH₃ |

| 2.60 | s | 3H | COCH₃ |

Analysis of Hypothetical ¹H NMR Spectrum:

-

Thiophene Protons (H-4 and H-5): The two doublets at 7.65 and 7.10 ppm are characteristic of protons on a thiophene ring. The downfield shift is due to the aromatic nature of the ring and the electron-withdrawing effects of the acetyl and sulfonamide groups. The coupling between these two adjacent protons would result in a coupling constant (³J) of approximately 5-6 Hz. H-5 is expected to be further downfield than H-4 due to the deshielding effect of the adjacent sulfur atom and the through-space effect of the acetyl group.

-

N-H Proton: The quartet at 5.50 ppm is assigned to the proton on the nitrogen atom. Its broadness and chemical shift can be variable and are dependent on concentration and solvent. The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group.

-

N-Methyl Protons: The doublet at 2.95 ppm, integrating to three protons, is assigned to the methyl group attached to the nitrogen. The splitting into a doublet is a result of coupling with the N-H proton.

-

Acetyl Protons: The singlet at 2.60 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to couple with.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol:

A hypothetical ¹³C NMR spectrum was generated assuming acquisition on a 100 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence (e.g., PENDANT) would be employed to simplify the spectrum to singlets for each unique carbon.

Data Interpretation:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Hypothetical ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 195.5 | C=O (acetyl) |

| 145.0 | C-2 (thiophene) |

| 138.0 | C-3 (thiophene) |

| 132.5 | C-5 (thiophene) |

| 128.0 | C-4 (thiophene) |

| 31.0 | N-CH₃ |

| 29.5 | COCH₃ |

Analysis of Hypothetical ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at the lowest field (195.5 ppm) is characteristic of a ketone carbonyl carbon.

-

Thiophene Carbons: The four signals between 128.0 and 145.0 ppm are assigned to the carbons of the thiophene ring. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-3) are expected to be the most downfield. C-2, bearing the sulfonamide group, is predicted to be at approximately 145.0 ppm, while C-3, bearing the acetyl group, is at around 138.0 ppm. The remaining two thiophene carbons, C-5 and C-4, are expected at approximately 132.5 and 128.0 ppm, respectively.

-

Methyl Carbons: The two signals in the upfield region are assigned to the two methyl groups. The methyl carbon of the acetyl group (COCH₃) is expected around 29.5 ppm, while the N-methyl carbon (N-CH₃) is anticipated at approximately 31.0 ppm.

Part 3: Infrared (IR) Spectroscopy

Experimental Protocol:

A hypothetical IR spectrum would be obtained using an ATR-FTIR spectrometer. A small amount of the solid sample would be placed on the ATR crystal, and the spectrum would be recorded from 4000 to 400 cm⁻¹.

Data Interpretation:

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Hypothetical IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H stretch |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2980-2850 | Weak | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (ketone) |

| 1340, 1160 | Strong | S=O stretch (sulfonamide) |

| 1520, 1410 | Medium | C=C stretch (thiophene ring) |

Analysis of Hypothetical IR Spectrum:

-

N-H Stretch: A medium intensity peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.

-

C-H Stretches: Weak absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic thiophene ring. Weak bands between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the methyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the acetyl group.

-

S=O Stretches: Two strong bands, typically around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are characteristic of the S=O stretching vibrations of the sulfonamide group.

-

C=C Stretches: Medium intensity peaks in the 1520-1410 cm⁻¹ region are attributed to the C=C stretching vibrations within the thiophene ring.

Part 4: Mass Spectrometry (MS)

Experimental Protocol:

A hypothetical mass spectrum would be acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The sample would be introduced via a direct insertion probe and heated to induce vaporization.

Data Interpretation:

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Hypothetical Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 219 | 85 | [M]⁺ (Molecular Ion) |

| 204 | 40 | [M - CH₃]⁺ |

| 176 | 10 | [M - CH₃CO]⁺ |

| 140 | 100 | [M - SO₂NHCH₃]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Analysis of Hypothetical Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 219 corresponds to the molecular weight of the compound (219.27 g/mol ), confirming the molecular formula C₇H₉NO₃S₂. The presence of two sulfur atoms would give rise to a characteristic isotopic pattern for the M+2 peak.

-

Key Fragment Ions:

-

[M - CH₃]⁺ (m/z 204): Loss of a methyl radical from the molecular ion.

-

[M - CH₃CO]⁺ (m/z 176): Loss of an acetyl radical.

-

[M - SO₂NHCH₃]⁺ (m/z 140): This would be a very prominent peak, representing the loss of the methylaminosulfonyl group, resulting in a stable 3-acetylthiophene cation. This is often a major fragmentation pathway for such structures.

-

[CH₃CO]⁺ (m/z 43): A strong peak corresponding to the acylium ion, which is a common fragment from acetyl-substituted compounds.

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. Each technique offers complementary information, and together, they allow for an unambiguous confirmation of the molecule's structure and the assignment of all its constituent atoms and functional groups. While the data presented in this guide is hypothetical, it is based on sound spectroscopic principles and provides a robust framework for the analysis of the actual experimental data for this compound.

References

Sources

An In-Depth Technical Guide to 3-Acetyl-2-(methylaminosulfonyl)thiophene: A Key Building Block for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Scaffolding with Therapeutic Potential

3-Acetyl-2-(methylaminosulfonyl)thiophene, also known as 3-acetyl-N-methylthiophene-2-sulfonamide, is a unique heterocyclic compound characterized by a thiophene ring bearing an acetyl group at the 3-position and a methylaminosulfonyl group at the 2-position.[1][2] With the CAS Number 138891-01-7 and a molecular formula of C₇H₉NO₃S₂, this compound presents itself as a stable, white to light yellow crystalline powder.[1][3] While not extensively documented as a pharmacologically active agent in its own right, its true significance in medicinal chemistry lies in its role as a versatile and crucial intermediate in the synthesis of potent therapeutic agents.[3] The strategic placement of its functional groups makes it an ideal starting point for the construction of more complex molecules, particularly in the development of carbonic anhydrase inhibitors.

This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its pivotal application in the development of clinically significant pharmaceuticals. We will delve into the structure-activity relationships of the therapeutic agents derived from this scaffold and explore the underlying mechanism of action that confers their biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 138891-01-7 | [1][2] |

| Molecular Formula | C₇H₉NO₃S₂ | [1][2] |

| Molecular Weight | 219.27 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 103 - 107 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be approached through a multi-step process, often starting from more readily available thiophene precursors. A common strategy involves the introduction of the sulfonyl group followed by N-methylation. The following protocol is a representative synthesis based on established chemical transformations for thiophene derivatives.

Experimental Protocol: A Plausible Synthetic Route

Part 1: Synthesis of 3-Acetylthiophene-2-sulfonyl Chloride

-

Starting Material: 3-Acetylthiophene.

-

Chlorosulfonation: Cool a solution of 3-acetylthiophene in an inert solvent (e.g., dichloromethane) to 0°C.

-

Add chlorosulfonic acid dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-acetylthiophene-2-sulfonyl chloride.

Part 2: Synthesis of this compound

-

Amination: Dissolve the 3-acetylthiophene-2-sulfonyl chloride from Part 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C and bubble methylamine gas through the solution or add a solution of methylamine in THF dropwise.

-

Stir the reaction mixture at 0°C for one hour and then at room temperature for an additional two hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices

-

The use of an inert solvent like dichloromethane in the chlorosulfonation step is crucial to prevent unwanted side reactions.

-

Maintaining a low temperature during the addition of chlorosulfonic acid and methylamine helps to control the exothermic nature of the reactions and minimize the formation of byproducts.

-

The aqueous workup with acid and base washes is essential to remove unreacted starting materials and inorganic salts, leading to a purer final product.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Carbonic Anhydrase Inhibitors

The primary utility of this compound is as a key intermediate in the synthesis of carbonic anhydrase inhibitors.[4] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes play critical roles in various physiological processes, including pH regulation, fluid secretion, and bone resorption.[5] Inhibition of specific carbonic anhydrase isoforms has proven to be a successful therapeutic strategy for the treatment of glaucoma, edema, and certain types of cancer.[5][6]

A prominent example of a drug synthesized from a closely related precursor is Brinzolamide , a topical carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma.[4][7] The synthesis of Brinzolamide involves a thiophene sulfonamide scaffold, highlighting the importance of intermediates like this compound.[7]

Mechanism of Action: How Thiophene-Based Sulfonamides Inhibit Carbonic Anhydrase

The sulfonamide group is a critical pharmacophore for carbonic anhydrase inhibition. It acts as a zinc-binding group, coordinating to the zinc ion in the active site of the enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The thiophene ring and its substituents contribute to the overall binding affinity and selectivity of the inhibitor for different carbonic anhydrase isoforms.

Caption: Mechanism of carbonic anhydrase inhibition by thiophene sulfonamides.

Structure-Activity Relationships (SAR) of Thiophene-Based Carbonic Anhydrase Inhibitors

-

The Sulfonamide Group: The unsubstituted sulfonamide (-SO₂NH₂) is generally essential for high-affinity binding to the catalytic zinc ion. N-alkylation, as in our title compound, can modulate the binding affinity and pharmacokinetic properties.

-

The Thiophene Ring: The thiophene ring serves as a scaffold to position the sulfonamide group correctly within the active site. It also provides a platform for further substitutions to enhance potency and selectivity.

-

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly influence the inhibitory activity and isoform selectivity. For instance, the acetyl group in this compound can be a handle for further chemical modifications or can interact with specific residues in the enzyme's active site.

A study on benzo[b]thiophene-2-sulfonamide derivatives demonstrated that substitutions on the benzene ring could lead to potent and topically active carbonic anhydrase inhibitors for glaucoma treatment.[6]

Conclusion and Future Perspectives

This compound stands as a testament to the often-unseen importance of chemical intermediates in the drug discovery and development process. While it may not be the final active pharmaceutical ingredient, its unique structure provides a robust and versatile platform for the synthesis of clinically significant molecules, most notably carbonic anhydrase inhibitors. The continued exploration of thiophene-based scaffolds, stemming from precursors like this compound, holds promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on leveraging this and similar building blocks to design next-generation inhibitors for a range of therapeutic targets.

References

-

This compound. Chem-Impex International.

-

Brinzolamide, AL-4862, Azopt. Drugs Synthesis Database.

- Chen, H., et al. (1998). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 2(3), 146-151.

-

CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents.

-

This compound. Santa Cruz Biotechnology.

-

US8344136B2 - Process for the preparation of brinzolamide. Google Patents.

-

3-Acetyl-5-chlorothiophene-2-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis. BenchChem.

-

This compound. TCI Chemicals.

- Ponticello, G. S., et al. (1987). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 30(4), 591-597.

- Szelenyi, I. (2000). Update on topical carbonic anhydrase inhibitors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Update on topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]

The Thiophene Sulfonamide Saga: From Obscurity to a Pillar of Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Scaffolds

In the vast and ever-evolving landscape of medicinal chemistry, the convergence of distinct molecular frameworks often gives rise to novel classes of compounds with profound therapeutic potential. This guide delves into the discovery and history of one such remarkable fusion: thiophene sulfonamides. This family of molecules marries the aromaticity and bioisosteric versatility of the thiophene ring with the pharmacologically privileged sulfonamide group, creating a scaffold that has yielded a diverse array of clinically significant drugs. From their early exploration as carbonic anhydrase inhibitors to their contemporary applications in oncology and anti-infective therapies, the journey of thiophene sulfonamides is a testament to the power of synthetic innovation and the intricate dance of structure-activity relationships. This document will provide a comprehensive historical overview, detail key synthetic methodologies with actionable protocols, and explore the multifaceted therapeutic applications of this important class of compounds.

Part 1: A Historical Odyssey: The Dawn of Thiophene Sulfonamides

The story of thiophene sulfonamides is intrinsically linked to the broader history of sulfonamide drugs, which burst onto the medicinal chemistry scene in the 1930s with the discovery of the antibacterial properties of Prontosil.[1][2] This groundbreaking discovery ushered in the era of synthetic antimicrobial agents and established the sulfonamide moiety as a critical pharmacophore.

While the initial focus was on benzenoid sulfonamides, the exploration of heterocyclic variants soon followed. The earliest significant foray into thiophene-containing sulfonamides appears to be in the context of carbonic anhydrase (CA) inhibition. In a seminal 1945 paper, Davenport reported the investigation of thiophene-2-sulfonamide as an inhibitor of this crucial enzyme. This was further solidified by the work of Miller and colleagues in 1950, who systematically explored a range of heterocyclic sulfonamides, including those derived from thiophene, as potent carbonic anhydrase inhibitors. These early studies laid the groundwork for the future development of thiophene-based diuretics and antiglaucoma agents.

The subsequent decades saw a blossoming of research into the synthesis and biological evaluation of a wide array of thiophene sulfonamide derivatives. The inherent "privileged" nature of the thiophene scaffold, its ability to act as a bioisostere for a phenyl ring, and its amenability to diverse chemical modifications made it an attractive platform for medicinal chemists.[3] This led to the discovery of thiophene sulfonamides with antibacterial, anticancer, and other therapeutic properties, cementing their place as a versatile and valuable class of compounds in modern drug discovery.

Part 2: The Alchemist's Toolkit: Synthesizing the Thiophene Sulfonamide Core

The construction of thiophene sulfonamides relies on a robust set of synthetic strategies that allow for precise control over substitution patterns and functional group diversity. The following sections detail key synthetic transformations with illustrative protocols.

The Gateway Intermediate: Preparation of Thiophene-2-sulfonyl Chloride

The synthesis of most thiophene-2-sulfonamides begins with the preparation of the highly reactive intermediate, thiophene-2-sulfonyl chloride. This is typically achieved through the chlorosulfonation of thiophene.

Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride

-

Materials: Thiophene, Chlorosulfonic acid, Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of thiophene (1.0 eq) in anhydrous DCM to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride, which can be used directly in the next step or purified by vacuum distillation.

-

Caption: Synthesis of the key intermediate, thiophene-2-sulfonyl chloride.

Building Diversity: N-Substituted Thiophene Sulfonamides

The versatility of the thiophene sulfonamide scaffold lies in the ability to introduce a wide range of substituents on the sulfonamide nitrogen. This is typically achieved by reacting thiophene-2-sulfonyl chloride with a primary or secondary amine.

Experimental Protocol: Synthesis of N-Aryl Thiophene-2-sulfonamide

-

Materials: Thiophene-2-sulfonyl chloride, Substituted aniline, Pyridine, Dichloromethane (DCM), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of thiophene-2-sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: General synthesis of N-substituted thiophene sulfonamides.

Advanced Scaffolds: The Gewald Reaction and Suzuki-Miyaura Coupling

To create more complex and highly functionalized thiophene sulfonamides, medicinal chemists often employ powerful synthetic tools like the Gewald reaction and the Suzuki-Miyaura cross-coupling reaction.

The Gewald reaction is a one-pot multicomponent reaction that provides access to 2-aminothiophenes, which are valuable precursors for a variety of fused heterocyclic systems, including thieno[2,3-d]pyrimidines.[4][5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile

-

Materials: A ketone or aldehyde, Malononitrile, Elemental sulfur, A secondary amine (e.g., morpholine or diethylamine), Ethanol.

-

Procedure:

-

In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add the secondary amine catalyst (0.1-0.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and the product often precipitates.

-

Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.

-

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the thiophene ring.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophene Sulfonamide

-

Materials: 5-Bromothiophene-2-sulfonamide, An arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), A base (e.g., K₂CO₃ or Cs₂CO₃), A solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

In a Schlenk flask, combine the 5-bromothiophene-2-sulfonamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Part 3: Therapeutic Frontiers: The Diverse Applications of Thiophene Sulfonamides

The thiophene sulfonamide scaffold has proven to be a remarkably fruitful platform for the discovery of drugs targeting a wide range of diseases.

Carbonic Anhydrase Inhibitors: A Historical Stronghold

As previously mentioned, the earliest therapeutic application of thiophene sulfonamides was as carbonic anhydrase inhibitors. These enzymes play a critical role in regulating pH and fluid balance in the body. Inhibition of specific carbonic anhydrase isoforms has led to the development of diuretics and drugs for the treatment of glaucoma. The sulfonamide moiety is a key zinc-binding group in the active site of the enzyme, and the thiophene ring contributes to the overall binding affinity and pharmacokinetic properties of the molecule.[8][9]

Mechanism of Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The thiophene ring and other substituents on the sulfonamide can interact with amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity.

Caption: Mechanism of carbonic anhydrase inhibition by a thiophene sulfonamide.

Antibacterial Agents: A Continuing Legacy

Building on the success of the original sulfa drugs, thiophene sulfonamides have been explored as a new generation of antibacterial agents. The mechanism of action of antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10][] Humans are not affected by this inhibition as they obtain folic acid from their diet. The thiophene ring can be modified to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

-

The Sulfonamide Group: The unsubstituted sulfonamide group is crucial for activity, as it mimics the p-aminobenzoic acid (PABA) substrate of DHPS.

-

The Thiophene Ring: The position of the sulfonamide group on the thiophene ring influences activity. Substituents on the thiophene ring can modulate the electronic properties and steric bulk of the molecule, affecting its binding to the enzyme.

-

N-Substituents: While the primary sulfonamide is often optimal, certain N-substitutions can improve pharmacokinetic properties without abolishing antibacterial activity.

Anticancer Agents: A Modern Frontier

In recent years, thiophene sulfonamides have emerged as a promising class of anticancer agents with diverse mechanisms of action.[4][] Some derivatives have been shown to inhibit carbonic anhydrase isoforms that are overexpressed in tumors, such as CA IX and CA XII.[12] This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can sensitize cancer cells to other therapies. Other thiophene sulfonamides have been found to inhibit protein kinases, disrupt microtubule dynamics, or induce apoptosis through various signaling pathways.[13][14]

Table 1: Examples of Thiophene Sulfonamide Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |

| Thiophene-sulfonamide-quinoline hybrids | MCF-7 (Breast) | 9.39 | Not specified |

| Benzo[b]thiophene-2-sulfonamide derivatives | Human Chymase | 0.056 | Chymase Inhibition |

| Thiophenes with diphenylsulfone and sulfonamide | Breast Cancer Cell Lines | Moderate to Good | Not specified |

Data synthesized from multiple sources for illustrative purposes.

Conclusion: A Scaffold of Enduring Significance

The journey of thiophene sulfonamide compounds, from their early recognition as carbonic anhydrase inhibitors to their current status as a versatile platform for drug discovery, underscores their enduring importance in medicinal chemistry. The unique combination of the thiophene ring's bioisosteric properties and the sulfonamide's pharmacological prowess has provided a rich vein of therapeutic innovation. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the thiophene sulfonamide saga is far from over. This remarkable scaffold is poised to continue yielding novel and effective treatments for a multitude of human ailments for years to come.

References

- Al-Rashida, M., & Ejaz, S. A. (2014). Thiophene: A privileged scaffold in medicinal chemistry.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug research, 63(05), 263-269.

-

Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

- Tan, Y., Wu, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Identification of thieno [2, 3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 39(14), 5183-5194.

- Angeli, A., Maresca, A., & Supuran, C. T. (2020). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of medicinal chemistry, 63(12), 6373-6385.

- Ilies, M., & Supuran, C. T. (2003). Structure-activity relationship of benzo [b] thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & medicinal chemistry letters, 13(22), 4085-4088.

- Supuran, C. T., & Scozzafava, A. (2000). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Current medicinal chemistry, 7(8), 849-861.

- Genis, C., Berrino, E., & Supuran, C. T. (2020). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1286-1297.

- Sapegin, A. V., & Krasavin, M. Y. (2018).

- Guo, Y., Liu, Y., Wang, Y., & Li, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2, 3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.

- Berrino, E., D’Alba, F., & Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. International journal of molecular sciences, 22(22), 12513.

- Albright, A., & Di Cera, E. (2017). Structure-activity relationships of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. Journal of medicinal chemistry, 60(3), 1037-1045.

-

Sciforum. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis of substituted thieno [2, 3-d] pyrimidine-2, 4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European journal of medicinal chemistry, 45(9), 4199-4206.

- Konno, S., Tsunoda, M., Watanabe, R., Yamanaka, H., Fujita, F., Ohtsuka, N., & Asano, S. (1989). [Synthesis of thieno [2, 3-d] pyrimidine derivatives and their antifungal activities]. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 109(7), 464-473.

- Puterová, Z., Sidoová, E., & Veverka, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

- Monti, M., & Botta, M. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(2), 200-205.

- Noreen, M., Rasool, N., Nasim, F., Rana, U. A., & Zubair, M. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd (0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chinese Chemical Society, 64(6), 635-644.

- Rasool, N., Noreen, M., & Nasim, F. U. (2020). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Journal of the Iranian Chemical Society, 17(10), 2667-2680.

- Guo, Y., Liu, Y., Wang, Y., & Li, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2, 3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

- Malmström, J., Edman, K., & Nordqvist, A. (2012). Synthesis and structure–activity relationship of 4-(1, 3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5919-5923.

- Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1090.

- Noreen, M., Rasool, N., & Nasim, F. U. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders).

- Smith, A. M., & Smith, J. M. (2015). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

- Noreen, M., Rasool, N., Nasim, F., Rana, U. A., & Zubair, M. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd (0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chinese Chemical Society, 64(6), 635-644.

-

The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- CN101885720A - Method for synthesizing 2-thiophene ethylamine. (n.d.). Google Patents.